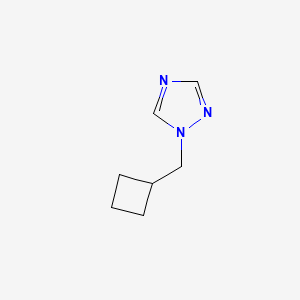![molecular formula C10H12FNO2 B12897911 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline CAS No. 917909-42-3](/img/structure/B12897911.png)
3-Fluoro-2-[(oxolan-3-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the amino group is substituted with a fluoro group and a tetrahydrofuran-3-yl-oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydrofuran.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluoro group on the aniline ring with the tetrahydrofuran-3-yl-oxy group. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the parent aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as improved thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroaniline: Lacks the tetrahydrofuran-3-yl-oxy group, making it less versatile in chemical reactions.
2-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoro-2-((tetrahydrofuran-2-yl)oxy)aniline: Similar structure but with a different position of the tetrahydrofuran-oxy group, which can influence its chemical properties.
Uniqueness
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the fluoro and tetrahydrofuran-3-yl-oxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917909-42-3 |
|---|---|
Molekularformel |
C10H12FNO2 |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-fluoro-2-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2 |
InChI-Schlüssel |
PSVWCVYTLCWPGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=C(C=CC=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


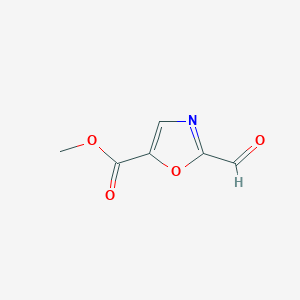
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
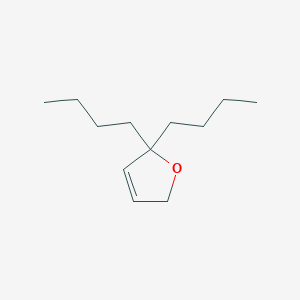
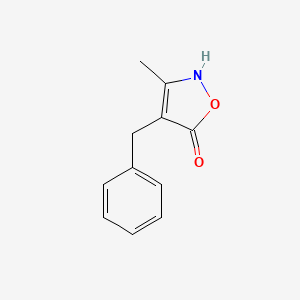


![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
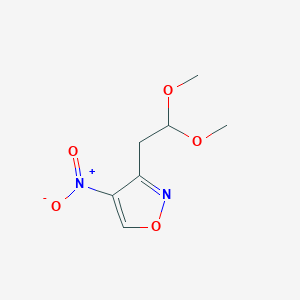
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)


